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Compound of Interest

Compound Name: 2-(1-Isopropoxyethoxy)propane

CAS No.: 4285-59-0

Cat. No.: B8235826

Get Quote

An In-Depth Technical Guide to 2-(1-Isopropoxyethoxy)propane: Synthesis, Mechanisms,

and Toxicological Profiling

Executive Summary
2-(1-Isopropoxyethoxy)propane, commonly known as acetaldehyde diisopropyl acetal (CAS:

4285-59-0), is a highly versatile organic compound characterized by its geminal diether linkage.

While traditionally utilized as a robust protecting group for alcohols and a synthetic intermediate

in pharmaceutical manufacturing, recent analytical studies have identified it as a critical

degradation byproduct in the aerosols of electronic cigarettes.

This whitepaper provides an authoritative examination of the compound’s physicochemical

properties, the thermodynamic causality of its synthesis, and its emerging toxicological

significance. It is designed for researchers and drug development professionals requiring

rigorous, self-validating methodologies for both bench-scale synthesis and trace-level analytical

detection.
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Understanding the physical constants of 2-(1-Isopropoxyethoxy)propane is essential for

designing extraction, distillation, and chromatographic workflows. The compound is a volatile,

flammable liquid with a characteristic "green, herbal" odor. Because acetals are stable under

basic conditions but highly labile in aqueous acids, its handling requires strictly anhydrous and

neutral-to-basic environments.

Table 1: Physicochemical Properties of 2-(1-Isopropoxyethoxy)propane

Property Value Source

IUPAC Name
2-(1-

Isopropoxyethoxy)propane
1

Common Name
Acetaldehyde diisopropyl

acetal
2

CAS Number 4285-59-0 1

Molecular Formula C₈H₁₈O₂ 1

Molecular Weight 146.23 g/mol 1

Boiling Point
143.00 – 150.00 °C (@ 760

mmHg)
2

Specific Gravity 0.826 – 0.829 (@ 25 °C) 2

Mechanistic Pathways of Acetalization
The formation of 2-(1-Isopropoxyethoxy)propane is governed by thermodynamic equilibrium.

The reaction between acetaldehyde and isopropanol requires an acid catalyst to protonate the

carbonyl oxygen, thereby increasing its electrophilicity.

Causality in Reaction Design: Because acetalization releases one equivalent of water, the

reaction will stall at the hemiacetal stage unless water is actively removed from the system. In

bench-scale synthesis, this is achieved using 3Å molecular sieves rather than a Dean-Stark

apparatus. The choice of molecular sieves over thermal dehydration is dictated by the extreme

volatility of acetaldehyde (boiling point ~20 °C); applying heat to drive off water would

prematurely vaporize the primary reactant.
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Figure 1: Acid-catalyzed synthesis pathway of 2-(1-Isopropoxyethoxy)propane.

Toxicological Context: E-Cigarette Aerosol
Degradation
Beyond intentional synthesis, 2-(1-Isopropoxyethoxy)propane has been identified as a

hazardous byproduct in electronic cigarette aerosols. A landmark study by Duell et al. (2019)

demonstrated that the addition of the sweetener sucralose to e-liquids fundamentally alters the

thermal degradation profile of the aerosol [1].

Mechanistic Causality of Toxicity: Sucralose, a chlorinated disaccharide, undergoes thermal

degradation at vaping temperatures (~200 °C) via dehydrochlorination, releasing free

hydrochloric acid (HCl). Simultaneously, the primary e-liquid solvents (propylene glycol and

glycerol) thermally oxidize to form aldehydes, including acetaldehyde. The newly generated

HCl acts as a potent acid catalyst, driving the reaction between acetaldehyde and available

alcohols (such as isopropanol or unreacted glycols) to form acetals.

These acetals act as "Trojan horses" in the respiratory tract. While they may not trigger

immediate sensory irritation like free aldehydes, they readily hydrolyze back into toxic

aldehydes upon contact with the aqueous, slightly acidic environment of the pulmonary

mucosa.
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Figure 2: Sucralose-enhanced thermal degradation pathway in e-cigarette aerosols.

Experimental Methodologies
Protocol A: Bench-Scale Synthesis of 2-(1-
Isopropoxyethoxy)propane
This protocol utilizes chemical dehydration to bypass the volatility constraints of acetaldehyde.

Step-by-Step Procedure:

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 15.0

g (0.25 mol) of anhydrous isopropanol and 10.0 g of activated 3Å molecular sieves.
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Catalyst Addition: Add 0.19 g (1.0 mmol) of p-Toluenesulfonic acid monohydrate (pTSA). Stir

the suspension and cool to 0 °C using an ice-water bath.

Reagent Introduction: Using a pre-chilled syringe, add 4.4 g (0.10 mol) of acetaldehyde

dropwise over 30 minutes. Causality Note: Dropwise addition controls the exothermic

hemiacetal formation, preventing the acetaldehyde from boiling off.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

Quenching: Add 0.5 mL of triethylamine to the flask. Causality Note: Neutralizing the acid

catalyst is mandatory. If the mixture remains acidic during concentration, the equilibrium will

shift backward, hydrolyzing the acetal.

Purification: Filter off the molecular sieves. Concentrate the filtrate under reduced pressure

(avoiding temperatures above 40 °C). Purify the crude product via fractional distillation

(collecting the fraction at 143–145 °C).

Self-Validation Checkpoint: Validate the purified product using ¹H NMR. The integration ratio of

the acetal methine quartet (~4.75 ppm) to the twelve isopropyl methyl protons (~1.15 ppm) must

be exactly 1:12. The presence of an aldehyde proton peak (~9.8 ppm) indicates incomplete

reaction or hydrolysis, necessitating redistillation over a mild base like K₂CO₃.

Protocol B: Detection of Acetal Degradation in Vaped E-
Liquids
Adapted from the analytical framework established by Duell et al. [1], this protocol isolates

volatile acetals from aerosolized e-liquids.

Step-by-Step Procedure:

Sample Preparation: Formulate a test e-liquid containing 50% propylene glycol, 50%

glycerol, 0.14 wt% sucralose, and 1.0 wt% isopropanol.
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Aerosol Capture: Connect a sub-ohm vaping device (set to 15 W) to a custom impinger

system submerged in a dry ice/acetone bath (-78 °C). Fill the impinger with 2.0 mL of CDCl₃.

Causality Note: Standard room-temperature impingers fail to capture highly volatile acetals;

cryogenic trapping is required for quantitative recovery.

Vaping Simulation: Draw 15 puffs (3-second duration, 30-second intervals) through the

impinger using a programmable syringe pump.

Standard Addition: Allow the impinger to warm to room temperature. Immediately spike the

CDCl₃ solution with 10.0 μL of a known concentration of 1,4-dioxane as an internal standard.

qNMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum using

a minimum relaxation delay (D1) of 10 seconds. Causality Note: A long relaxation delay

ensures complete longitudinal relaxation of all protons, which is mathematically required for

absolute quantification.

Self-Validation Checkpoint: The analytical run is self-validating if the internal standard (1,4-

dioxane) peak at 3.70 ppm integrates consistently across technical replicates. Cross-validate

the presence of 2-(1-Isopropoxyethoxy)propane by subjecting the NMR sample to GC-MS;

look for the characteristic loss of an isopropoxy radical resulting in a prominent m/z 87 fragment

ion.

Analytical Data Presentation
Accurate structural confirmation relies on high-resolution Nuclear Magnetic Resonance (NMR)

spectroscopy. The highly symmetrical nature of the isopropyl groups simplifies the spectrum,

creating distinct, easily integrable peaks.

Table 2: Expected ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration
Structural
Assignment

4.75 Quartet (q) 1H
Acetal methine

backbone (CH-CH₃)

3.82 Septet (sept) 2H
Isopropyl methine

protons (CH-(CH₃)₂)

1.31 Doublet (d) 3H
Acetal methyl group

(CH₃-CH)

1.15 Doublet (d) 12H

Isopropyl methyl

protons (CH₃-CH-

CH₃)

References
Duell, A. K., Pankow, J. F., & Peyton, D. H. (2019). "Sucralose-Enhanced Degradation of
Electronic Cigarette Liquids during Vaping." Chemical Research in Toxicology.
Sigma-Aldrich. "2-(1-Isopropoxyethoxy)
The Good Scents Company. "Acetaldehyde diisopropyl acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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